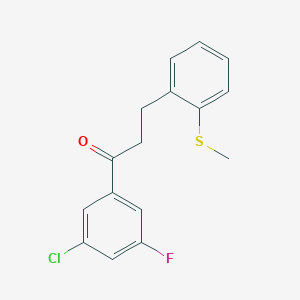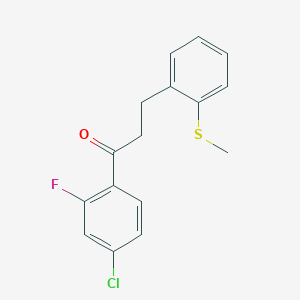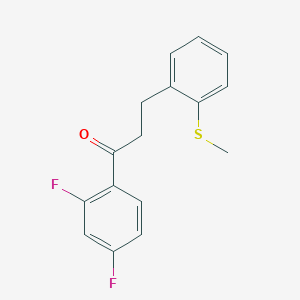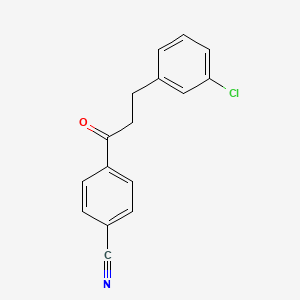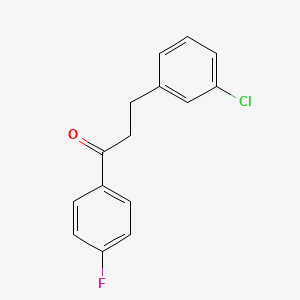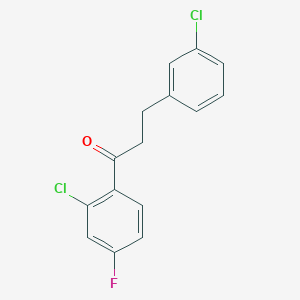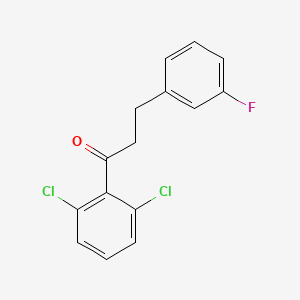
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol . It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with 3-fluorobenzene in the presence of a base such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Another method involves the use of Suzuki-Miyaura coupling, where 2,6-dichlorophenylboronic acid is coupled with 3-fluorophenyl bromide in the presence of a palladium catalyst . Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions include alcohols, carboxylic acids, esters, and substituted aromatic compounds .
Applications De Recherche Scientifique
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be compared with other similar compounds, such as:
2,6-Dichloro-3-fluoroacetophenone: This compound has a similar structure but lacks the propiophenone moiety, making it less versatile in certain synthetic applications.
2,6-Dichloro-3-fluorobenzaldehyde: This compound has an aldehyde group instead of a ketone, which affects its reactivity and applications.
The uniqueness of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications .
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQVJWZFPBGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644556 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-75-4 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


